N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3-methyl-1H-pyrazol-5-yl groups. The final step involves the coupling of the acetamide moiety with the 4-methoxyphenoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20ClN7O3 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H20ClN7O3/c1-15-11-21(29-22(33)13-35-19-9-7-18(34-2)8-10-19)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-5-3-16(25)4-6-17/h3-12,14H,13H2,1-2H3,(H,29,33) |
InChI Key |
MLKDFABRJXECLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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